molecular formula C7H5BrClNO2 B2625250 Methyl 2-bromo-3-chloro-4-pyridinecarboxylate CAS No. 1214351-13-9

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate

Cat. No.: B2625250
CAS No.: 1214351-13-9
M. Wt: 250.48
InChI Key: BUTUTWYQCXZAGO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methyl ester group

Scientific Research Applications

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes or receptors.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, “Methyl 4-bromopyridine-2-carboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on pyridinecarboxylates could involve exploring their potential uses in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-chloro-4-pyridinecarboxylate typically involves the bromination and chlorination of pyridine derivatives. One common method is the bromination of 3-chloro-4-pyridinecarboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The esterification step is usually carried out in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or methanol.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, reduced pyridine compounds, and various biaryl or alkene-linked pyridine structures.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-chloro-4-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-chloropyridine-3-carboxylate
  • Methyl 3-bromo-2-chloro-4-pyridinecarboxylate
  • Methyl 4-bromo-2-chloro-3-pyridinecarboxylate

Uniqueness

Methyl 2-bromo-3-chloro-4-pyridinecarboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique arrangement allows for selective modifications and the development of derivatives with tailored properties for various applications.

Properties

IUPAC Name

methyl 2-bromo-3-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTUTWYQCXZAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214351-13-9
Record name methyl 2-bromo-3-chloropyridine-4-carboxylate
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